2,3,5,6-Tetrafluoro-D-tyrosine
Description
Structure
3D Structure
Properties
CAS No. |
157807-83-5 |
|---|---|
Molecular Formula |
C9H7F4NO3 |
Molecular Weight |
253.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m1/s1 |
InChI Key |
KFUSMUNGVKVABM-GSVOUGTGSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@H](C(=O)O)N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |
Synonyms |
2,3,5,6-F4-Tyr 2,3,5,6-tetrafluorotyrosine 2,3,5,6-tetrafluorotyrosine, (L)-isome |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,5,6 Tetrafluoro D Tyrosine and Its Analogs
Stereoselective Synthesis Approaches
Achieving the desired D-stereochemistry is a central challenge in the synthesis of 2,3,5,6-Tetrafluoro-D-tyrosine. Chemists employ several methods that use chiral control elements to guide the formation of the stereogenic center. york.ac.uk These approaches are designed to produce the target molecule in high enantiomeric purity. wikipedia.org
| Strategy | Key Principle | Typical Reagents/Auxiliaries | Reference |
|---|---|---|---|
| Negishi Cross-Coupling | Pd- or Ni-catalyzed coupling of an organozinc reagent with an organic halide to form C-C bonds. | Organozinc compounds, Pd or Ni catalysts (e.g., Pd(PPh3)4). | wikipedia.org |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Oxazolidinones, pseudoephedrine, Schöllkopf reagent (valine-derived bis-lactim ether). | wikipedia.org |
| Alkylation of Chiral Auxiliaries | A nucleophilic chiral enolate equivalent is alkylated with an electrophile, with the auxiliary guiding the facial attack. | Schöllkopf reagent, n-BuLi, alkyl halides (e.g., tetrafluorobenzyl bromide). | wikipedia.orgmdpi.com |
| Stereoselective Benzylation | A specific form of alkylation where a benzyl (B1604629) group is introduced with high stereocontrol. | Tetrafluorobenzyl bromide, chiral glycine (B1666218) enolate equivalents. | mdpi.com |
Negishi Cross-Coupling Strategies for Tetrafluorocyclohexyl Tyrosine Derivatives
The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is particularly versatile as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of fluorinated amino acid synthesis, it has been applied to create complex derivatives, including those with a tetrafluorocyclohexyl motif. dntb.gov.ua This strategy can be adapted for late-stage functionalization of amino acid precursors, enabling the synthesis of various analogs. d-nb.infonih.gov
Enantioselective Pathways using Chiral Auxiliaries
A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A variety of auxiliaries have been developed, such as chiral oxazolidinones and pseudoephedrine amides, which create a chiral environment that biases the approach of reagents to one face of the molecule. wikipedia.orgnih.gov This strategy is fundamental to the asymmetric synthesis of many amino acids. chemrxiv.org
Alkylation of Chiral Auxiliaries (e.g., Schöllkopf Reagent)
The Schöllkopf method is a classic example of using a chiral auxiliary for the asymmetric synthesis of amino acids. wikipedia.org This approach utilizes a bis-lactim ether synthesized from a dipeptide, typically involving glycine and a chiral auxiliary like (R)-valine. wikipedia.orgdokumen.pub The process involves the following key steps:
Formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine and valine. wikipedia.org
Conversion to a bis-lactim ether. wikipedia.org
Deprotonation at the prochiral glycine position using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion. wikipedia.org
Stereoselective alkylation of this anion. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the anion, directing the incoming electrophile (such as a tetrafluorobenzyl halide) to the opposite face. wikipedia.org
Acidic hydrolysis cleaves the resulting product to yield the desired D-amino acid methyl ester and the recoverable valine auxiliary. wikipedia.org This method is capable of producing amino acids with high enantiomeric excess (over 95% ee). wikipedia.org
Stereoselective Benzylation Methods
Stereoselective benzylation is a specific application of the alkylation strategy where the electrophile is a benzyl halide. In the synthesis of this compound, this involves the reaction of a chiral glycine enolate equivalent with a tetrafluorobenzyl halide. The Schöllkopf approach is a prime example of this, where 2,3,4,6-tetrafluorobenzyl bromide can be used as the electrophile to stereoselectively form the carbon-carbon bond of the fluorinated phenylalanine analog. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Tyrosine Synthesis
The synthesis of fluorinated aromatic compounds often employs nucleophilic aromatic substitution (SNAr). lboro.ac.uk The high electronegativity of fluorine atoms makes the aromatic ring electron-deficient, which activates it towards attack by nucleophiles. core.ac.uk This is in contrast to analogous non-fluorinated aromatic rings, which are generally unreactive to nucleophiles. core.ac.uk The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.ukresearchgate.net
In the context of fluorinated tyrosine synthesis, the hydroxyl group of a tyrosine side chain or a similar nucleophile can attack a highly fluorinated aromatic ring, such as hexafluorobenzene, displacing a fluorine atom. rsc.org This strategy is particularly effective for perfluoroaromatic systems. The reactivity of such systems is enhanced in perfluoroheteroaromatics like pentafluoropyridine, where the ring nitrogen further increases the electrophilicity of the system. rsc.orgresearchgate.net
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile attacks a highly fluorinated aromatic ring, displacing a fluorine atom. | Reaction is facilitated by electron-withdrawing fluorine atoms; proceeds via a Meisenheimer complex. | core.ac.ukrsc.org |
| Precursor-Based / Building Block | Starts with a commercially available fluorinated building block, to which the amino acid functionality is appended. | Efficiently incorporates the fluorinated moiety; relies on established methods like the Schöllkopf approach to add the amino acid part. | mdpi.com |
Precursor-Based and Building Block Strategies
An efficient and common approach to synthesizing side-chain fluorinated amino acids involves starting with a simple, often commercially available, fluorinated building block. mdpi.com For the synthesis of tetrafluorinated tyrosine or phenylalanine analogs, a suitable precursor is a tetrafluorobenzyl halide, such as 2,3,4,6-tetrafluorobenzyl bromide. mdpi.com
This building block, which already contains the desired fluorinated aromatic ring, is then elaborated by adding the amino and carboxylate functionalities. mdpi.com Methods like the Schöllkopf synthesis are ideally suited for this transformation, converting the fluorinated benzyl bromide into the target amino acid with high stereocontrol. mdpi.com This strategy separates the challenge of constructing the fluorinated ring from the challenge of creating the chiral amino acid structure.
Development of Unnatural Halogen Bond-Donor Amino Acids
The strategic incorporation of unnatural amino acids into peptides and proteins has emerged as a powerful tool for modulating their structure and function. Among these, halogenated amino acids are of particular interest due to their ability to form halogen bonds (X-bonds), which are noncovalent interactions between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. aralezbio.comacs.org The development of unnatural amino acids specifically designed as effective halogen bond donors offers a sophisticated strategy for enhancing molecular recognition, stabilizing protein folds, and even engineering novel catalytic functions. researchgate.net This section focuses on the synthetic methodologies developed for creating such amino acids, with a particular emphasis on this compound and its analogs.
The rationale behind using polyfluorinated aromatic amino acids like 2,3,5,6-tetrafluorotyrosine (B1220333) lies in the ability of the electron-withdrawing fluorine atoms to enhance the positive σ-hole on another, heavier halogen atom, or in some cases, to participate in weak interactions themselves. organic-chemistry.org This makes them potent and highly directional interaction motifs in rational drug design and protein engineering. researchgate.net
The synthesis of these specialized building blocks often requires stereocontrolled methods to yield the desired D-enantiomer, which can be crucial for creating peptides with increased resistance to proteolysis. Chemoenzymatic approaches and asymmetric synthesis using chiral auxiliaries are prominent strategies to achieve high enantiomeric purity. nih.govqut.edu.auwikipedia.org
A notable example is the asymmetric synthesis of fluorinated aromatic amino acids, such as (2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine, an analog of tetrafluorotyrosine. This synthesis utilizes a chiral Ni(II) complex of a glycine Schiff base, which is then alkylated with a corresponding fluorinated benzyl bromide. beilstein-journals.org The reaction conditions, including the base and solvent, are optimized to achieve high diastereoselectivity. Subsequent hydrolysis of the complex and protection of the amino group, for instance with a fluorenylmethoxycarbonyl (Fmoc) group, yields the desired enantiomerically enriched amino acid. beilstein-journals.org
The table below summarizes the optimization of the alkylation reaction for the synthesis of a Ni(II) complex precursor to a fluorinated phenylalanine analog, demonstrating the systematic approach required in developing these unnatural amino acids. beilstein-journals.org
Table 1: Optimization of Reaction Conditions for the Alkylation Step in the Synthesis of a Fluorinated Phenylalanine Analog Ni(II) Complex
| Entry | Base | Solvent | Temperature (°C) | Equivalents of Bromide | Yield (%) | de (%) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | MeCN | 0 | 1.05 | 45 | 80 |
| 2 | Cs₂CO₃ | MeCN | 0 | 1.05 | 50 | 82 |
| 3 | Et₃N | MeCN | 0 | 1.05 | 35 | 75 |
| 4 | DBU | MeCN | 0 | 1.05 | 60 | 85 |
| 5 | DBU | THF | 0 | 1.05 | 55 | 83 |
| 6 | DBU | MeCN | 25 | 1.05 | 58 | 80 |
| 7 | DBU | MeCN | 0 | 1.5 | 95 | 90 |
Data adapted from a study on the synthesis of fluorinated aromatic amino acids. beilstein-journals.org The base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) (MeCN) at 0°C with 1.5 equivalents of the alkylating agent provided the optimal results.
Following the synthesis of the protected amino acid, its utility as a halogen bond donor can be evaluated. The incorporation of such amino acids into peptides allows for the study of their impact on conformation and binding affinity. For instance, halogenated tyrosine derivatives have been shown to significantly influence the fibrillation of amyloidogenic peptides, a process implicated in several diseases. acs.org
The development of unnatural halogen bond-donor amino acids like this compound is a testament to the advancements in synthetic organic chemistry and biocatalysis. These custom-designed building blocks are invaluable for probing and manipulating biological systems with high precision.
Applications of 2,3,5,6 Tetrafluoro D Tyrosine in Structural and Mechanistic Biology
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Studies
¹⁹F NMR spectroscopy has emerged as a versatile technique for probing the intricacies of protein behavior at an atomic level. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter of subtle conformational changes within a protein. nih.govnsf.gov The incorporation of 2,3,5,6-Tetrafluoro-D-tyrosine, with its four fluorine atoms on the aromatic ring, can provide a strong and well-resolved NMR signal, facilitating a range of biomolecular investigations.
Probing Protein Conformational Dynamics and Allostery
The study of protein dynamics is crucial for understanding their function, as many biological processes are governed by conformational changes and allosteric regulation. ¹⁹F NMR, utilizing probes like this compound, allows for the characterization of these dynamic events across a wide range of timescales. benthamscience.combiorxiv.org
Changes in the protein's conformation, whether induced by ligand binding, post-translational modifications, or allosteric effectors, will alter the local environment of the incorporated tetrafluorotyrosine residue. This, in turn, leads to changes in the ¹⁹F NMR chemical shift, line shape, and relaxation parameters. By analyzing these changes, researchers can map the extent and kinetics of conformational transitions within the protein. For instance, the exchange between different conformational states can be monitored, providing insights into the energy landscape of the protein and the mechanisms of allosteric communication between distant sites. nsf.gov
Table 1: Representative ¹⁹F NMR Parameters Sensitive to Protein Dynamics
| ¹⁹F NMR Parameter | Information Gained |
| Chemical Shift (δ) | Changes in the local electronic environment, indicative of conformational changes. |
| Linewidth (Δν) | Information on the rate of dynamic processes and conformational exchange. |
| Spin-Lattice Relaxation (T₁) | Probes motions on the picosecond to nanosecond timescale. |
| Spin-Spin Relaxation (T₂) | Sensitive to slower motions on the microsecond to millisecond timescale. |
| Chemical Exchange Saturation Transfer (CEST) | Allows for the detection of low-populated, transient conformational states. |
Real-Time Monitoring of Biochemical Events
The ability to monitor biochemical events in real-time is essential for elucidating reaction mechanisms and enzyme kinetics. ¹⁹F NMR spectroscopy offers a non-invasive and continuous method for tracking these processes. nih.govresearchgate.net By incorporating this compound at or near the active site of an enzyme, or within a protein involved in a dynamic process, the ¹⁹F NMR signal can serve as a direct reporter of the ongoing biochemical event.
For example, the binding of a substrate, the release of a product, or a catalytic turnover event can induce conformational changes that are reflected in the ¹⁹F NMR spectrum. By acquiring spectra over time, it is possible to follow the kinetics of the reaction, determine rate constants, and identify transient intermediates. This approach is particularly valuable for studying enzymes that are difficult to analyze using conventional assays. nih.gov
Ligand Binding and Protein-Protein Interaction Studies
Understanding how proteins interact with other molecules is fundamental to virtually all biological processes. ¹⁹F NMR is a powerful tool for characterizing these interactions, providing information on binding affinity, stoichiometry, and the specific residues involved in the interaction. nih.govnih.gov
When a ligand binds to a protein containing this compound, the local environment of the fluorinated residue can be perturbed, leading to changes in its ¹⁹F NMR signal. By titrating the ligand and monitoring these changes, a binding isotherm can be generated, from which the dissociation constant (Kd) can be determined. Similarly, the formation of a protein-protein complex can be studied by observing changes in the ¹⁹F NMR spectra of the labeled protein upon addition of its binding partner. The sensitivity of the ¹⁹F chemical shift to its surroundings allows for the mapping of the interaction interface and the detection of any conformational changes that occur upon binding. nsf.govnih.gov
Biosynthesis Monitoring via ¹⁹F NMR
While less common, ¹⁹F NMR can potentially be used to monitor the biosynthesis of proteins. By providing this compound as a building block in a cell-free protein synthesis system or to auxotrophic bacterial strains, its incorporation into a target protein could be tracked over time. The appearance and increase in the intensity of the ¹⁹F NMR signal corresponding to the fluorinated protein would provide a direct measure of the rate and efficiency of protein synthesis. This approach could be valuable for optimizing protein expression conditions and for studying the mechanisms of translation.
Chemical Probe Development and Activity-Based Profiling
Chemical probes are small molecules designed to interact with and report on the activity of specific proteins or protein families within a complex biological system. Activity-based protein profiling (ABPP) utilizes such probes to study the functional state of enzymes in their native environment. wikipedia.orgmdpi.comnih.govnih.govuniversiteitleiden.nl
Design of Electrophilic Fluorinated Tyrosine Derivatives for Covalent Labeling
Derivatives of this compound can be designed to act as chemical probes for activity-based profiling. By introducing a reactive electrophilic group, or "warhead," onto the fluorinated tyrosine scaffold, these probes can be made to covalently label the active site of target enzymes. The tetrafluorophenyl ring can serve as a recognition element and a stable scaffold for the attachment of various reactive groups.
The design of such probes involves careful consideration of the target enzyme's active site chemistry. The electrophilic warhead must be sufficiently reactive to form a covalent bond with a nucleophilic residue in the active site, but also selective enough to avoid off-target labeling. The fluorine atoms on the tyrosine ring can also influence the reactivity and selectivity of the probe through electronic effects. Once the target protein is covalently labeled, the ¹⁹F NMR signal from the probe can be used to detect and quantify the active enzyme population.
Table 2: Common Electrophilic Warheads for Covalent Labeling
| Electrophilic Group | Target Residue(s) |
| Acrylamide | Cysteine |
| Vinyl sulfone | Cysteine |
| Fluorophosphonate | Serine |
| Epoxide | Cysteine, Aspartate, Glutamate (B1630785) |
| Sulfonyl fluoride | Serine, Threonine, Tyrosine, Lysine (B10760008) |
The development of such electrophilic this compound derivatives holds promise for the creation of novel chemical probes to investigate enzyme function and for the identification of new drug targets.
Application in Preclinical Imaging (e.g., tumor labeling in animal models)
Radiolabeled amino acids are effective tracers for tumor imaging due to the increased metabolic rate of cancer cells. While specific studies on this compound are not extensively documented in publicly available research, the broader class of fluorinated tyrosine derivatives has been successfully employed in preclinical tumor imaging. For instance, PET imaging with analogs such as 2-(18F)-fluoro-L-tyrosine (18F-TYR) and O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) has been used to visualize cancer lesions in patients and animal models nih.govmdpi.com. These tracers are transported into tumor cells via amino acid transporters, which are often overexpressed in malignant tissues .
In preclinical studies involving animal models, these tracers have demonstrated high uptake in brain tumors, allowing for clear delineation from healthy tissue . For example, studies in rodents have shown a significant tumor-to-brain ratio with [18F]FET, making it a valuable tool for neuro-oncology research nih.gov. While 18F-TYR PET has been compared with the more common 18F-FDG PET for staging various cancers, it has not consistently shown superiority but offers the advantage of lower uptake in inflammatory tissues, potentially increasing specificity for tumor imaging nih.gov. The principles demonstrated with these analogs suggest that a radiolabeled form of this compound could similarly serve as a valuable probe for preclinical tumor imaging, leveraging the high sensitivity of PET to visualize and quantify tumor burden and response to therapy in animal models nih.govvisualsonics.comyoutube.commdpi.comyoutube.com.
| Tracer | Application | Key Findings in Animal Models |
| 2-(18F)-fluoro-L-tyrosine (18F-TYR) | Tumor staging and visualization | Higher uptake in tumor vs. normal tissue; less affected by inflammation than 18F-FDG nih.gov. |
| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | Brain tumor imaging | High tumor-to-brain ratio in rodent models; transported by the L-type amino acid transporter system nih.gov. |
Bioconjugation Strategies and Site-Specific Labeling
The chemical modification of biomolecules, or bioconjugation, is a cornerstone of modern biotechnology. Site-specific labeling of proteins and peptides allows for the attachment of probes for imaging, tracking, and therapeutic applications. Tyrosine residues, due to their relatively low abundance and surface exposure on proteins, are attractive targets for such modifications nih.gov. The unique reactivity of fluorinated tyrosine derivatives can be exploited in various bioconjugation strategies.
Fluorinated Tyrosine Derivatives for Click Chemistry
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation wikipedia.org. A prominent example is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the cytotoxicity associated with copper catalysts mdpi.commdpi.comnih.govmagtech.com.cnnih.govresearchgate.netnih.govresearchgate.net. This bioorthogonal reaction allows for the labeling of biomolecules in living systems wikipedia.org.
While direct examples involving this compound are not prevalent in the literature, the principles of click chemistry can be extended to derivatives of this compound. For instance, a derivative of this compound could be synthesized to contain an azide (B81097) or a strained alkyne, enabling its participation in SPAAC reactions. The electron-withdrawing nature of the fluorine atoms on the tyrosine ring can influence the reactivity of these functional groups. Fluorinated cyclooctynes, for example, have been developed to enhance the kinetics of copper-free click reactions mdpi.com. Incorporating a tetrafluorinated tyrosine derivative equipped with a click handle into a peptide or protein would allow for the site-specific attachment of a wide range of molecules, including imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics nih.gov.
| Click Chemistry Reaction | Key Features | Potential Application with Fluorinated Tyrosine |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, fast kinetics mdpi.commdpi.comnih.govmagtech.com.cnnih.govresearchgate.netnih.govresearchgate.net. | Site-specific labeling of proteins containing a tetrafluorotyrosine derivative functionalized with an azide or strained alkyne. |
| Tyrosine-Click Reaction | Targets endogenous tyrosine residues researchgate.netthermofisher.com. | The tetrafluorinated ring may alter the reactivity of the phenolic group, potentially allowing for selective reactions. |
Radiotracer Development (e.g., 18F labeling of proteins/peptides)
The development of radiotracers for PET imaging is a critical area of research in nuclear medicine nih.govnih.gov. Fluorine-18 is a preferred radionuclide due to its favorable half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging mdpi.comnih.gov. The labeling of peptides and proteins with 18F is often achieved indirectly through the use of prosthetic groups mdpi.comnih.govnih.gov. These are small molecules that are first radiolabeled with 18F and then conjugated to the biomolecule of interest mdpi.comnih.gov.
A derivative of this compound could be developed into such a prosthetic group. For example, the synthesis of an 18F-labeled version of this compound would create a valuable building block for peptide synthesis. This would allow for the direct incorporation of the radiolabel into the peptide backbone during solid-phase synthesis. Alternatively, an existing peptide could be modified with a precursor that allows for the direct radiolabeling with [18F]fluoride, such as through silicon-fluoride acceptor (SiFA) chemistry or via arylboronic esters mdpi.com. While specific methodologies for the direct 18F-labeling of a tetrafluorinated tyrosine residue need to be developed, the established principles of radiochemistry provide a clear path for creating such novel radiotracers for PET imaging mdpi.comnih.govnih.govresearchgate.net.
Amine-Reactive Fluorinated Esters for Biomolecule Conjugation
The most common method for labeling proteins and other biomolecules is through the modification of primary amines, which are present at the N-terminus and on the side chain of lysine residues thermofisher.comlumiprobe.com. N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents that form stable amide bonds with primary amines under mild conditions thermofisher.comlumiprobe.combiochempeg.com.
Esters derived from fluorinated phenols, such as tetrafluorophenyl (TFP) esters, are also employed for bioconjugation thermofisher.comlumiprobe.com. These esters can exhibit greater stability towards hydrolysis compared to their non-fluorinated counterparts, providing a longer reaction window thermofisher.com. A derivative of this compound could be converted into an amine-reactive N-hydroxysuccinimidyl or tetrafluorophenyl ester. Such a reagent would enable the covalent attachment of the tetrafluorotyrosine moiety to any protein or peptide containing accessible lysine residues or a free N-terminus. This strategy would be a straightforward method to introduce a 19F NMR probe or a precursor for radiolabeling onto a biomolecule of interest.
| Amine-Reactive Ester | Reactive Towards | Key Advantages |
| N-hydroxysuccinimide (NHS) ester | Primary amines (Lysine, N-terminus) thermofisher.comlumiprobe.combiochempeg.com. | Forms stable amide bonds; well-established chemistry thermofisher.comlumiprobe.com. |
| Tetrafluorophenyl (TFP) ester | Primary amines (Lysine, N-terminus) thermofisher.comlumiprobe.com. | Often more resistant to hydrolysis than NHS esters thermofisher.com. |
Mechanistic Investigations of Enzymatic Reactions and Biological Pathways Using 2,3,5,6 Tetrafluoro D Tyrosine Analogs
Enzyme Inhibition Studies
Fluorinated tyrosine analogs have emerged as powerful tools in the design and study of enzyme inhibitors. Their unique properties can be exploited to create highly specific and potent inhibitors, including those that operate through a mechanism-based or "suicide" inhibition pathway.
Mechanism-based inhibitors are unreactive compounds that are catalytically converted by a target enzyme into a reactive species. This species then inactivates the enzyme, often by forming a covalent bond with an active site residue. Fluorine substitution can be instrumental in designing such inhibitors. The strong electron-withdrawing nature of fluorine can facilitate the enzymatic conversion of the analog into a highly reactive intermediate.
The introduction of fluorine atoms into the tyrosine ring can lower the pKa of the phenolic hydroxyl group, potentially altering its reactivity within an enzyme's active site. This altered reactivity can be harnessed to trigger the inactivation mechanism. For instance, the enzymatic oxidation of a fluorinated tyrosine analog could generate a reactive quinone methide species that subsequently alkylates a nucleophilic residue in the active site, leading to irreversible inhibition.
Key features of fluorinated tyrosine analogs in mechanism-based inhibition:
Electronic Perturbation: Fluorine's high electronegativity alters the electron density of the aromatic ring, influencing the substrate's susceptibility to enzymatic catalysis.
Activation by Target Enzyme: The inert analog is transformed into a reactive species specifically by the enzyme of interest, ensuring high selectivity.
Covalent Modification: The generated reactive species forms a stable covalent bond with the enzyme, leading to irreversible inactivation.
The ribonuclease H (RNase H) activity of HIV reverse transcriptase (RT) is essential for viral replication, making it an attractive target for antiretroviral drug development. elsevierpure.com While many inhibitors of HIV RT target its polymerase function, there is growing interest in developing potent and specific inhibitors of the RNase H domain. elsevierpure.com
Tetrafluorophenyl derivatives have been investigated as potential scaffolds for RNase H inhibitors. These compounds can chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) that are essential for catalysis in the RNase H active site. The fluorine atoms on the phenyl ring can enhance the binding affinity and specificity of these inhibitors.
While specific studies focusing solely on 2,3,5,6-tetrafluoro-D-tyrosine in this context are limited, the broader class of tetrafluorophenyl compounds demonstrates the potential of highly fluorinated moieties in the design of HIV RNase H inhibitors. The structural and electronic properties conferred by the tetrafluorophenyl group can contribute to effective binding within the active site, disrupting the coordination of the catalytic metal ions and inhibiting the enzymatic activity necessary for viral replication. nih.gov
Elucidation of Enzyme Catalytic Mechanisms
The substitution of natural amino acids with fluorinated analogs provides a powerful strategy for dissecting the catalytic mechanisms of enzymes. By subtly altering the electronic properties of a key active site residue, researchers can gain insights into its role in substrate binding, transition state stabilization, and catalysis.
Glutathione (B108866) Transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. mdpi.com The active site of many GSTs contains a conserved tyrosine residue that is thought to function as a general acid-base catalyst, facilitating the deprotonation of the glutathione thiol to form the highly nucleophilic thiolate anion.
By replacing this active site tyrosine with a fluorinated analog like 2,3,5,6-tetrafluorotyrosine (B1220333), the pKa of the phenolic hydroxyl group can be significantly lowered. This modification can have a profound impact on the enzyme's catalytic efficiency. Studies on isoenzyme 3-3 of rat glutathione S-transferase have shown that the hydroxyl group of the active site tyrosine (Tyr6) is within hydrogen bonding distance to the sulfur of glutathione. Replacing this tyrosine with phenylalanine, which lacks the hydroxyl group, dramatically reduces the enzyme's turnover number. This suggests that the hydrogen bond from the tyrosine hydroxyl group is critical for lowering the pKa of the glutathione thiol, thereby promoting catalysis.
Incorporating tetrafluorotyrosine at this position would provide further insights into the electronic requirements for catalysis. The significantly lower pKa of the tetrafluorotyrosine hydroxyl group could potentially enhance or disrupt the catalytic cycle, depending on the precise role of proton transfer in the mechanism.
| Enzyme | Active Site Residue | Proposed Role | Effect of Fluorination |
| Glutathione Transferase A1-1 | Tyrosine | General acid-base catalyst, activates glutathione | Modulates the pKa of the hydroxyl group, impacting catalytic efficiency |
Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which can be a small molecule or a protein. mdpi.com Tyrosine sulfation is a common post-translational modification that can influence protein-protein interactions and biological activity. wikipedia.org
Understanding how SULTs recognize and bind their specific substrates is crucial for elucidating their biological roles. The introduction of fluorinated tyrosine analogs into peptide substrates can be a valuable tool for probing the determinants of substrate specificity. The fluorine atoms can alter the electronic and steric properties of the substrate, allowing researchers to map the key interactions within the enzyme's active site.
For example, studies on tyrosylprotein sulfotransferase have shown that acidic residues near the target tyrosine are important for substrate binding. nih.gov By systematically replacing these acidic residues or the target tyrosine itself with fluorinated analogs, it is possible to dissect the contributions of electrostatic and other interactions to substrate recognition. The altered hydrogen bonding capacity and dipole moment of the fluorinated tyrosine can provide detailed information about the environment of the SULT active site.
Studies on Biological Charge Transport Mechanisms with Fluorotyrosines
Biological charge transport, or electron transfer (ET), is a fundamental process in many biological phenomena, including photosynthesis, respiration, and DNA repair. nih.gov This process often involves the movement of electrons over long distances through a series of redox-active cofactors or amino acid side chains. Tyrosine, with its redox-active phenol (B47542) group, can participate in these electron transfer pathways.
The incorporation of fluorinated tyrosines into proteins provides a unique approach to study these charge transport mechanisms. The strong electron-withdrawing fluorine atoms can significantly alter the redox potential of the tyrosine side chain, making it more difficult to oxidize. This perturbation can be used to probe the role of specific tyrosine residues in an electron transfer cascade.
Mechanistic Scope of Light-Triggered Protein Ligation
The use of this compound and its analogs in light-triggered protein ligation has been a subject of detailed mechanistic investigation, revealing complex photochemical reaction pathways. Upon photoactivation, these compounds can proceed through several distinct mechanisms, ultimately leading to the formation of a covalent bond with a target protein. Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in elucidating the energetics and preferred pathways of these reactions.
The photoactivation of aryl azide (B81097) derivatives, such as those incorporating the 2,3,5,6-tetrafluorophenyl azide moiety, initiates a cascade of reactive intermediates. nih.govacs.org The introduction of the tetrafluoro- substitution pattern on the phenyl ring plays a crucial role in directing the subsequent chemistry. Specifically, 2,3,5,6-tetrafluoro-phenylazide derivatives have been utilized to increase the stability of the singlet aryl nitrene species. nih.govacs.org This enhanced stability is significant as it can facilitate bimolecular chemistry through nitrene bond insertion reactions.
Computational studies have suggested that the increased tendency of compounds like 4-azido-2,3,5,6-tetrafluorobenzamides to undergo nitrene-based chemistry, rather than intramolecular rearrangement, is due to steric factors. acs.org These steric hindrances raise the energetic barrier for bicyclization, thereby favoring the desired intermolecular reactions with protein residues.
The mechanistic pathways following the photoactivation of an aryl azide can be multifaceted. One proposed pathway involves the formation of a ketenimine intermediate. nih.govacs.org Alternatively, the "stabilized" singlet nitrene can participate in bond insertion reactions. These insertion reactions can occur through a two-step hydrogen atom abstraction and radical recombination process, or via a concerted pathway involving the insertion of the singlet nitrene into a C-H or X-H bond of a protein residue. nih.govacs.org
DFT calculations have been employed to explore the mechanisms of photoactivation and the subsequent "dark" reactivity of photoactivatable derivatives with biologically relevant nucleophiles. nih.gov These studies help to understand the chemoselectivity of the ligation process. For instance, the energetics of nucleophilic addition of different biological nucleophile models to the electrophilic ketenimine intermediate, generated from the photoactivation of a model compound, have been calculated.
The following table presents the DFT calculated energetics for the nucleophilic addition of various biologically relevant nucleophile models to an electrophilic ketenimine model generated from the photoactivation of a representative compound. The relative difference in calculated free energy between the ketenimine and the optimized transition states indicates the kinetic favorability of the reaction with different amino acid side chains.
| Nucleophile Model | Modeled Amino Acid Residue | Calculated Free Energy Barrier (ΔG‡) in kJ mol-1 |
|---|---|---|
| MeNH2 | Lysine (B10760008) (ε-NH2) | 41.0 |
Note: The data in the table is based on DFT calculations for a model system and serves to illustrate the relative reactivity of different nucleophiles. The value for MeNH2 represents the lowest barrier among the studied nucleophiles, suggesting a preference for reaction with lysine residues. nih.gov
In the context of photoaffinity labeling (PAL), the process begins with the reversible formation of a noncovalent pre-association complex between the target protein and the photoactivatable ligand. nih.gov This ligand is designed to bind to a specific epitope with high affinity and selectivity. Subsequent absorption of a photon by the ligand's chromophore generates the reactive intermediate in situ, which then facilitates a pseudo-first-order reaction, leading to the covalent capture by the protein. nih.gov
Metabolic Engineering and Biosynthetic Pathway Elucidation Involving Fluorinated Tyrosines
Engineering Microbial Pathways for Tyrosine Analog Production
Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the sustainable and cost-effective production of non-canonical amino acids (ncAAs), including fluorinated tyrosine analogs. nih.gov Conventional chemical synthesis of these compounds often involves harsh reaction conditions, toxic reagents, and significant environmental impact. nih.gov In contrast, microbial fermentation offers a greener alternative by harnessing the cell's natural metabolic machinery.
The biosynthesis of L-tyrosine in E. coli originates from the central carbon metabolism, proceeding through the shikimate pathway to produce the precursor chorismate. nih.gov Key enzymes in this pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG), chorismate mutase/prephenate dehydrogenase (encoded by tyrA), and transaminase (encoded by tyrB), are primary targets for genetic modification to enhance tyrosine production. monarchinitiative.org Strategies to increase the carbon flow towards tyrosine include:
Overexpression of key biosynthetic genes: Increasing the cellular levels of enzymes in the tyrosine pathway can drive the conversion of precursors to the final product.
Alleviation of feedback inhibition: The native E. coli TyrA is subject to feedback inhibition by L-tyrosine. Engineering feedback-resistant variants of this enzyme is a crucial step to prevent the downregulation of the pathway and allow for high-level accumulation of the product. nih.gov
Altering transport systems: Modifying amino acid transporters can enhance the secretion of the desired product, preventing intracellular accumulation that might be toxic or trigger feedback mechanisms. monarchinitiative.org
For the production of fluorinated tyrosine analogs, a key enzyme is tyrosine phenol-lyase (TPL) . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible β-elimination of L-tyrosine to phenol (B47542), pyruvate, and ammonia. ebi.ac.uk Importantly, TPL exhibits a broad substrate scope and can utilize various substituted phenols, including fluorinated phenols, as precursors for the synthesis of the corresponding tyrosine analogs. nih.govnih.gov By providing fluorinated phenols in the culture medium, engineered microbial strains overexpressing TPL can efficiently produce fluorinated L-tyrosines.
| Strain/System | Engineering Strategy | Precursor | Product | Titer/Yield | Reference |
| E. coli HGD | Upregulation of shikimate pathway enzymes, modification of transport system, introduction of phosphoketolase pathway. | Glucose | L-tyrosine | 92.5 g/L | monarchinitiative.org |
| E. coli expressing TPL from Citrobacter freundii | Dual-gene plasmid with TPL and a model protein. | Fluorophenols | Fluorotyrosines | Not quantified | nih.gov |
| E. coli platform | Expression of bacterial phenylalanine hydroxylase and tetrahydrobiopterin-regeneration system. | Phenylalanine | Tyrosine | 4.63 g/L | nih.gov |
Investigating Tyrosine Metabolism in Biological Systems
Fluorinated tyrosine analogs serve as powerful probes to investigate the intricacies of tyrosine metabolism. The introduction of fluorine, a highly electronegative atom, can subtly alter the electronic properties of the aromatic ring without causing significant steric hindrance, allowing these analogs to be processed by native metabolic pathways. nih.gov
Studies utilizing ring-fluorinated L-tyrosine analogs have provided valuable insights into the reaction mechanisms of enzymes such as tyrosine phenol-lyase and tryptophan indole-lyase (tryptophanase) . The degree and position of fluorination have been shown to affect the rates and equilibria of the formation of key reaction intermediates, such as quinonoid structures. nih.gov For instance, the reaction of 3-fluoro-L-tyrosine with tyrosine phenol-lyase leads to a much higher accumulation of the quinonoid intermediate compared to the natural substrate L-tyrosine. nih.gov This suggests that the electronic perturbations introduced by fluorine can stabilize certain transition states or intermediates, providing a deeper understanding of the catalytic cycle.
Furthermore, radiolabeled fluorinated tyrosines, such as 2-[¹⁸F]fluoro-L-tyrosine, are utilized in positron emission tomography (PET) to study metabolic processes in vivo. mdpi.com Research in rats has demonstrated that 2-[¹⁸F]fluoro-L-tyrosine is rapidly incorporated into proteins in the brain, confirming its recognition by the cellular protein synthesis machinery. mdpi.com The appearance of metabolites of the fluorinated analog can also be tracked, offering a window into the downstream catabolic pathways. mdpi.com
While much of the research has focused on L-isomers, the metabolic fate of D-isomers like 2,3,5,6-Tetrafluoro-D-tyrosine is less understood. Generally, D-amino acids are not as readily metabolized as their L-counterparts in most organisms. However, some enzymes, such as D-amino acid oxidases, can process D-amino acids. The high degree of fluorination in this compound would likely influence its interaction with such enzymes, potentially leading to unique metabolic products or resistance to degradation.
Biosynthetic Incorporation of Fluorinated Amino Acids and Metabolite Formation
The cellular machinery for protein synthesis can be harnessed to incorporate fluorinated amino acids into peptides and proteins. This is typically achieved by providing the fluorinated analog to an auxotrophic microbial strain that is unable to synthesize the corresponding natural amino acid. jax.org The aminoacyl-tRNA synthetase (aaRS) for that amino acid then recognizes the fluorinated analog and attaches it to the corresponding tRNA, leading to its incorporation into the growing polypeptide chain at positions coded for by the natural amino acid.
The efficiency of incorporation depends on the permissiveness of the specific aaRS. In some cases, native aaRSs are capable of accepting fluorinated analogs. In other instances, directed evolution has been employed to engineer aaRSs with enhanced activity and specificity for a particular fluorinated amino acid, such as 2,3,5-trifluorotyrosine. mdpi.com This approach allows for the site-specific or global replacement of a natural amino acid with its fluorinated counterpart, enabling the production of proteins with novel properties.
Once incorporated, the fluorinated amino acid residue can influence the protein's structure, stability, and function. The highly hydrophobic and electron-withdrawing nature of a perfluorinated aromatic ring, as in 2,3,5,6-tetrafluorotyrosine (B1220333), can lead to significant changes in protein folding and intermolecular interactions.
The formation of metabolites from free fluorinated amino acids that are not incorporated into proteins is also an important aspect. As discussed in the previous section, fluorinated tyrosines can enter various metabolic pathways. For example, they can be substrates for enzymes involved in the synthesis of catecholamines or thyroid hormones. wikipedia.org The resulting fluorinated metabolites would have altered biological activities compared to their non-fluorinated counterparts. The specific metabolites formed from this compound would depend on the enzymatic repertoire of the biological system and its ability to process this highly fluorinated D-amino acid.
| Fluorinated Amino Acid | Method of Incorporation | Target Protein/System | Observed Effect/Metabolite | Reference |
| 2-[¹⁸F]fluoro-L-tyrosine | In vivo administration (rats) | Brain proteins | Incorporation into proteins, appearance of metabolites in plasma and brain. | mdpi.com |
| 2,3,5-trifluorotyrosine | Evolved aminoacyl-tRNA synthetase | E. coli Ribonucleotide Reductase | Site-specific incorporation, generation of long-lived fluorinated tyrosyl radicals. | mdpi.com |
| Fluorotyrosines (various) | Biosynthetic incorporation | Green Fluorescent Protein | Altered spectral properties. | jax.org |
Enzymatic Biotransformations of Fluorinated Precursors
Enzymes offer a powerful tool for the specific and efficient synthesis of fluorinated amino acids from readily available precursors. As mentioned previously, tyrosine phenol-lyase (TPL) is a key enzyme in this regard. It can catalyze the synthesis of a wide range of L-tyrosine analogs, including mono-, di-, tri-, and even tetra-fluorinated isomers, from the corresponding fluorophenols, pyruvate, and an ammonium (B1175870) source. nih.gov This enzymatic approach provides excellent stereoselectivity, yielding the L-isomer of the amino acid.
Another important class of enzymes for the synthesis of amino acids are transaminases (also known as aminotransferases). These enzymes catalyze the transfer of an amino group from an amino donor (like glutamate (B1630785) or aspartate) to a keto acid acceptor. nih.gov For the synthesis of fluorinated tyrosines, a fluorinated phenylpyruvate derivative would serve as the keto acid precursor. The substrate specificity of the transaminase would determine the efficiency of the conversion. While many transaminases have been characterized, their activity on highly fluorinated substrates like 2,3,5,6-tetrafluorophenylpyruvate is an area of ongoing research.
The production of the D-isomer, this compound, presents a specific challenge as most biosynthetic enzymes are stereospecific for the L-isomer. However, several enzymatic strategies can be envisioned for the synthesis of D-amino acids:
Enzymatic resolution of a racemic mixture: A racemic mixture of the fluorinated tyrosine can be synthesized chemically. Then, an enzyme that selectively acts on one of the enantiomers can be used. For example, an L-amino acid oxidase could be used to degrade the L-isomer, leaving the desired D-isomer. Alternatively, a hydrolase could be used for the kinetic resolution of a racemic ester of the fluorinated tyrosine, selectively hydrolyzing one enantiomer to the free acid, which can then be separated from the unreacted ester of the other enantiomer. mdpi.com
Deracemization: This process involves the conversion of a racemic mixture into a single enantiomer. It often employs a combination of a non-selective oxidation and an enantioselective reduction, or vice-versa, to convert the undesired enantiomer into the desired one.
Stereoselective synthesis using D-amino acid specific enzymes: While less common than their L-specific counterparts, enzymes that specifically produce D-amino acids exist and could potentially be engineered to accept fluorinated precursors.
| Enzyme | Reaction Type | Precursor(s) | Product | Key Features | Reference |
| Tyrosine Phenol-Lyase (TPL) | C-C bond formation/cleavage | Fluorophenol, Pyruvate, Ammonia | Fluorinated L-tyrosine | Broad substrate scope for fluorinated phenols. | nih.gov |
| Transaminase | Amino group transfer | Fluorinated phenylpyruvate, Amino donor | Fluorinated L-tyrosine | Stereospecific for L-isomers. | nih.gov |
| Hydrolase (e.g., Lipase) | Kinetic Resolution | Racemic fluorinated tyrosine ester | Enantiomerically enriched fluorinated tyrosine and its ester | Allows for the separation of D- and L-isomers. | mdpi.com |
Advanced Computational and Theoretical Studies on 2,3,5,6 Tetrafluoro D Tyrosine
Molecular Modeling of Fluorine Effects on Amino Acid Conformation and Reactivity
Molecular modeling is a powerful tool to investigate how the introduction of fluorine atoms into the tyrosine ring influences its three-dimensional structure and chemical properties. The substitution of hydrogen with fluorine, a highly electronegative and sterically small atom, induces significant changes in the electronic distribution and conformational preferences of the amino acid.
The four fluorine atoms on the aromatic ring of 2,3,5,6-Tetrafluoro-D-tyrosine create a strong electron-withdrawing effect. emerginginvestigators.org This effect significantly alters the electrostatic potential of the aromatic ring, inverting its character from a π-donor to a π-acceptor. mdpi.com This inversion has profound implications for non-covalent interactions, such as π-stacking and cation-π interactions, which are crucial for protein structure and ligand binding.
Fluorination also impacts the acidity of the phenolic hydroxyl group. The electron-withdrawing nature of the fluorine atoms stabilizes the phenolate (B1203915) anion, thereby lowering the pKa of the hydroxyl group compared to natural tyrosine. This increased acidity can alter the hydrogen bonding capabilities and ionization state of the residue at physiological pH, which in turn affects its interaction with other molecules. mdpi.com
Conformational analysis through molecular dynamics (MD) simulations can reveal the preferred rotameric states of the fluorinated side chain. While fluorine is only slightly larger than hydrogen, the cumulative effect of four fluorine atoms can introduce subtle steric constraints that influence the torsional angles of the side chain. These conformational preferences are critical in determining how the amino acid presents itself for interactions within a peptide or protein structure. nih.gov
Illustrative Data Table: Predicted Physicochemical Properties of Tyrosine Analogs
| Property | L-Tyrosine (Natural) | This compound (Predicted) |
| pKa (hydroxyl group) | ~10.1 | Significantly Lower (~7-8) |
| Aromatic Ring Character | π-donor | π-acceptor |
| Dipole Moment | Moderate | Increased |
| Conformational Preference (χ1 angle) | g+, g-, trans | Potentially altered due to steric and electronic effects |
Note: The values for this compound are illustrative predictions based on the known effects of fluorination and are not derived from direct experimental measurement in this context.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms
Quantum chemical calculations, such as those based on density functional theory (DFT), are essential for a detailed understanding of the reaction mechanisms involving this compound. These methods allow for the exploration of reaction pathways, transition states, and the calculation of activation energies, providing a quantitative picture of the amino acid's reactivity.
The strong electron-withdrawing effect of the tetrafluorinated ring significantly influences the reactivity of the phenolic hydroxyl group. For instance, in enzymatic reactions where the tyrosine residue acts as a nucleophile, the reduced electron density on the oxygen atom of this compound would likely decrease its nucleophilicity, potentially slowing down the reaction rate. Conversely, in reactions where the hydroxyl group acts as a leaving group, the increased stability of the resulting phenolate anion could enhance the reaction rate.
Quantum calculations can also be used to study the stability of radical species. In biological systems, tyrosine can form a tyrosyl radical, which plays a role in various enzymatic processes. The fluorine substituents in this compound would modulate the stability and reactivity of such a radical, which can be precisely quantified through computational methods. researchgate.net
Furthermore, these calculations can predict how the altered electronic properties of the fluorinated tyrosine affect its participation in bioorthogonal reactions. nih.gov The modified reactivity can be harnessed for specific chemical modifications of proteins containing this unnatural amino acid.
Illustrative Data Table: Calculated Parameters for a Hypothetical Nucleophilic Attack
| Parameter | Reaction with L-Tyrosine | Reaction with this compound |
| Activation Energy (kcal/mol) | Lower | Higher |
| Transition State Geometry | Standard | Altered due to electronic effects |
| Reaction Rate Constant (relative) | 1.0 | < 1.0 |
Note: This table presents a hypothetical scenario to illustrate the type of data obtained from quantum chemical calculations. The relative values are based on general principles of fluorine's electronic effects.
Simulations of Protein-Fluorinated Tyrosine Interactions
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic interactions between proteins and incorporated fluorinated amino acids like this compound. These simulations can provide insights into how the fluorinated residue affects protein folding, stability, and binding to other molecules at an atomistic level.
Simulations are particularly valuable for understanding protein-ligand and protein-protein interactions. The tetrafluorinated tyrosine can serve as a unique recognition element. For example, the electron-deficient aromatic ring can form favorable interactions with electron-rich partners, a complete reversal of the typical interactions of natural tyrosine. mdpi.com These simulations can quantify the binding free energies and identify the key residues involved in these interactions.
The interaction of the fluorinated tyrosine with water molecules is also a critical aspect that can be studied through simulations. The hydrophobic nature of the C-F bond can lead to altered hydration patterns around the residue, which can have significant consequences for protein stability and function. nih.govacs.org
Illustrative Data Table: Simulated Interaction Energies in a Protein Binding Pocket
| Interaction Type | L-Tyrosine in Binding Pocket | This compound in Binding Pocket |
| Van der Waals (kcal/mol) | -10.5 | -12.0 (more favorable) |
| Electrostatic (kcal/mol) | -5.2 | +2.1 (less favorable with cationic partner) |
| Solvation Free Energy (kcal/mol) | Favorable | Less favorable (more hydrophobic) |
| Total Binding Free Energy (kcal/mol) | -8.0 | Potentially altered depending on the binding partner |
Note: This is an illustrative table representing the kind of data that can be generated from MD simulations. The specific values are hypothetical and would depend on the specific protein system.
Computational Design of Fluorinated Amino Acid Catalysts
Computational methods are increasingly used in the de novo design of enzymes and catalysts. researchgate.net The unique properties of fluorinated amino acids, such as this compound, make them attractive building blocks for creating novel catalytic sites.
The altered pKa of the hydroxyl group in this compound can be exploited in the design of acid-base catalysts. By placing this residue in a specific protein environment, its protonation state can be finely tuned to facilitate catalytic reactions that require a specific pH optimum.
The modified electronic properties of the aromatic ring can be utilized to design catalysts that stabilize specific transition states. For example, the electron-deficient ring could be used to stabilize a negatively charged intermediate through non-covalent interactions, thereby lowering the activation energy of a reaction. Computational screening can be used to identify optimal positions for the fluorinated tyrosine within a protein scaffold to achieve this. mdpi.com
Furthermore, the unique reactivity of the fluorinated ring could be harnessed for novel catalytic mechanisms. For instance, the C-F bond, while generally stable, can be activated under certain conditions, opening up possibilities for new types of enzymatic reactions. nih.govrsc.org Computational chemistry can be used to explore the feasibility of such reactions and guide the design of protein catalysts that can perform them. mdpi.com
Illustrative Data Table: Key Parameters for a Computationally Designed Active Site
| Parameter | Designed Catalyst with L-Tyrosine | Designed Catalyst with this compound |
| Predicted Catalytic Efficiency (kcat/KM) | Baseline | Potentially enhanced for specific reactions |
| Optimal pH for Catalysis | 7.4 | Shifted towards lower pH |
| Transition State Stabilization Energy (kcal/mol) | -3.5 | -5.0 (for an anionic transition state) |
Note: This table provides a conceptual illustration of how computational design might leverage the properties of fluorinated tyrosine. The values are hypothetical.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Enhanced Stereoselective Synthesis
The synthesis of fluorinated amino acids, particularly in an enantiomerically pure form, remains a significant challenge. researchgate.net Future research is intensely focused on developing more efficient and highly stereoselective synthetic routes to access compounds like 2,3,5,6-Tetrafluoro-D-tyrosine. Current strategies often rely on either starting from fluorinated building blocks or the late-stage fluorination of amino acid precursors. nih.gov
Emerging strategies aim to improve upon these foundations:
Asymmetric Catalysis: There is a growing interest in transition-metal-catalyzed methods to create the chiral center with high enantioselectivity. Techniques such as copper-catalyzed asymmetric difluoromethylation represent a step forward in this direction. mdpi.com Future work will likely involve developing novel chiral ligands and catalytic systems specifically tailored for producing tetrafluorinated amino acids.
Biocatalysis: The use of enzymes for fluorination or for resolving racemic mixtures offers a green and highly selective alternative to traditional chemical methods. nih.gov Engineering enzymes with novel specificities could provide a direct and efficient route to D- or L-isomers of fluorinated amino acids.
Improved Fluorinating Reagents: The development of new, safer, and more selective electrophilic and nucleophilic fluorinating agents is crucial. nih.gov Reagents that can operate under mild conditions and with high functional group tolerance will be essential for the late-stage fluorination of complex peptide structures.
| Synthetic Strategy Category | Description | Future Research Focus |
| From Fluorinated Building Blocks | Utilizes simple, commercially available fluorinated compounds to construct the amino acid. nih.gov | Development of new, complex fluorinated synthons to reduce the number of synthetic steps. |
| Late-Stage Fluorination | Introduces fluorine atoms at a later stage of the synthesis onto an existing amino acid scaffold. | Designing highly site-selective fluorination methods for complex molecules and peptides. nih.gov |
| Metal-Catalyzed Fluorination | Employs transition metals like palladium to catalyze the formation of C-F bonds with high control. nih.gov | Discovery of more efficient and versatile catalysts for asymmetric fluorination. |
| Biochemical/Enzymatic Methods | Leverages enzymes to perform stereoselective synthesis or resolution. nih.gov | Enzyme engineering and directed evolution to create biocatalysts for specific fluorinated amino acids. |
Expansion of Applications in Live-Cell Imaging and In Vivo Probing
The fluorine atoms in this compound provide a unique spectroscopic handle for non-invasive imaging techniques. While fluorescent proteins and small organic dyes are common, they can be cytotoxic or perturb cellular function. nih.govthermofisher.com Fluorinated amino acids offer a minimally invasive alternative.
Future applications in this area include:
¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS): The ¹⁹F nucleus has high MRI sensitivity and virtually no background signal in biological systems, making it an ideal probe. mdpi.com Incorporating this compound into cell-penetrating peptides or targeted proteins could enable the in vivo tracking of these molecules, monitoring of protein-ligand interactions, or probing enzymatic activity in deep tissues.
Super-Resolution Microscopy: Advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) provide unprecedented resolution in living cells. nih.govmdpi.com Developing fluorogenic probes based on tetrafluorotyrosine that light up upon binding to a target could allow for high-resolution tracking of specific proteins and cellular structures. nih.gov
Biosensor Development: Genetically encoding this compound into proteins can create sensitive ¹⁹F NMR biosensors. The chemical shift of the fluorine atoms is sensitive to the local microenvironment, allowing for the detection of changes in pH, ion concentration, or protein conformation in real-time within living cells.
| Imaging Modality | Principle of Application | Potential Future Development |
| ¹⁹F NMR/MRI | The unique ¹⁹F signal from the tetrafluorinated ring is used as a specific probe with no biological background. mdpi.com | Designing "smart" probes where the ¹⁹F NMR signal changes in response to specific biological events (e.g., enzyme activation). |
| Fluorescence Microscopy | While not intrinsically fluorescent, the fluorinated tyrosine can be part of a larger fluorogenic probe system. nih.gov | Development of novel fluorogenic probes incorporating fluorinated tyrosines for live-cell super-resolution imaging. |
| Vibrational Spectroscopy | The C-F bonds have unique vibrational frequencies that can be detected by techniques like Raman microscopy. | Enhancing the sensitivity of Raman probes based on fluorinated amino acids for multiplexed cellular imaging. |
Rational Design of Fluorinated Peptides and Proteins with Tuned Biophysical Properties
The introduction of fluorine can dramatically alter the properties of peptides and proteins, including their stability, hydrophobicity, and conformation. nih.gov The rational design of biomolecules incorporating this compound is a key area of future research aimed at creating novel therapeutics and biomaterials. nbinno.comfrontiersin.org
Key goals in this area are:
Enhanced Stability and Bioavailability: Fluorination can increase the metabolic stability of peptides by protecting them from enzymatic degradation. nbinno.com The increased lipophilicity can also enhance cell membrane permeability. Future work will focus on systematically replacing key amino acids with fluorinated versions to create more robust peptide drugs.
Controlling Self-Assembly: The fluorous effect—the tendency of fluorinated moieties to segregate—can be harnessed to control the self-assembly of peptides into well-defined nanostructures like fibrils, nanotubes, or hydrogels. nih.gov By precisely placing this compound within a peptide sequence, researchers can program the formation of novel biomaterials for applications in tissue engineering and drug delivery. nih.gov
Modulating Protein-Protein Interactions: Tyrosine is frequently involved in critical protein-protein interactions. nih.gov Replacing it with tetrafluorotyrosine can modulate these interactions through altered electronics (due to the electron-withdrawing fluorine atoms) and new non-covalent interactions (such as halogen bonds). This allows for the fine-tuning of binding affinities and specificities in engineered proteins and inhibitors.
Interdisciplinary Approaches Integrating Chemical Biology and Systems Biology
The true potential of this compound will be realized through its integration into broader biological studies, combining the precision of chemical tools with the comprehensive view of systems biology. stanford.edu This interdisciplinary approach seeks to understand how the introduction of this unique chemical entity perturbs and reports on complex biological networks.
Future directions include:
Proteome-Wide Probing: By developing methods to incorporate this compound globally in place of natural tyrosine in cells, researchers can study its effects on a proteome-wide scale. This can reveal new insights into protein folding, stability, and function within the complex cellular environment.
Quantitative Modeling of Cellular Processes: The data obtained from ¹⁹F NMR probes and biosensors can be used as inputs for computational models of cellular pathways, such as signal transduction or metabolism. stanford.edu This allows for a more quantitative and dynamic understanding of how these systems operate and respond to stimuli.
Chemical Genetics: Using this compound to modulate a specific protein's function can serve as a chemical genetic tool. By observing the downstream effects on the entire cellular system (via transcriptomics, proteomics, etc.), researchers can dissect complex biological circuits and identify new therapeutic targets.
Q & A
Q. What are the key considerations for synthesizing 2,3,5,6-Tetrafluoro-D-tyrosine with high enantiomeric purity?
To achieve high enantiomeric purity, prioritize chiral resolution techniques such as enzymatic catalysis or asymmetric synthesis. Fluorination steps require precise control of reaction conditions (e.g., temperature, stoichiometry of fluorinating agents) to avoid racemization. The tetrafluorinated aromatic core (C8H8F4N2) necessitates inert atmospheres to prevent side reactions, as fluorine atoms can alter electronic and steric properties . Use D-tyrosine analogs (e.g., ) as chiral templates to guide stereoselective synthesis.
Q. What spectroscopic techniques are optimal for characterizing fluorinated aromatic amines like this compound?
- NMR : ¹⁹F NMR is critical for identifying fluorine substitution patterns and confirming regioselectivity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (208.1561 g/mol) and isotopic patterns .
- IR Spectroscopy : Detects functional groups like amine (-NH2) and fluorinated aromatic C-F stretches.
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, though fluorinated compounds may require low-temperature data collection .
Q. What are the recommended handling protocols for fluorinated aromatic amines to ensure safety?
Use fume hoods and personal protective equipment (PPE) due to potential volatility (vapor pressure: 0.0808 mmHg at 25°C) . Avoid contact with moisture to prevent hydrolysis. For derivatives with reactive groups (e.g., sulfonyl chlorides in ), store at 0–6°C in airtight containers. Follow protocols for structurally similar fluorinated tyrosine analogs, such as 3-bromo-5-fluoro-tyrosine, which require physician consultation in case of exposure .
Advanced Research Questions
Q. How do solvent polarity and temperature impact the stability of this compound in solution?
Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may accelerate decomposition at elevated temperatures. The compound’s density (1.423 g/cm³) and melting point (226.7°C) suggest stability in non-polar solvents below 100°C . Monitor degradation via HPLC with fluorinated benzoic acid derivatives (e.g., ) as reference standards.
Q. How can researchers resolve discrepancies in reported melting points of fluorinated tyrosine derivatives?
Variations may arise from impurities or polymorphic forms. Purify via recrystallization (e.g., using ethanol/water mixtures) and validate purity via differential scanning calorimetry (DSC). Cross-reference with fluorinated analogs like 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (melting point 153°C ) to identify trends in fluorine’s impact on thermal stability.
Q. What strategies mitigate side reactions during the fluorination of tyrosine derivatives?
- Use electrophilic fluorinating agents (e.g., Selectfluor®) to minimize radical pathways.
- Protect reactive amine groups with tert-butoxycarbonyl (Boc) before fluorination .
- Monitor reaction progress via ¹⁹F NMR to detect intermediates like 2,3,5,6-Tetrafluorophenylisothiocyanate ( ), which can indicate incomplete fluorination.
Q. What analytical challenges arise when quantifying trace impurities in fluorinated tyrosine derivatives?
Fluorine’s electronegativity complicates LC-MS detection due to ion suppression. Use HILIC chromatography paired with charged aerosol detection (CAD) for non-UV-active impurities. For halogenated byproducts (e.g., ), employ ICP-MS to quantify residual bromine or iodine. Cross-validate with fluorinated reference materials (e.g., 97% purity standards in ) .
Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?
Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing nucleophilic substitution rates. However, meta-fluorine positions (2,3,5,6) create regioselective activation at the para-amine group. Computational modeling (DFT) can predict reactive sites, as demonstrated for F4-TCNQ in organic electronics . Experimental validation via kinetic studies in THF/water mixtures is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
